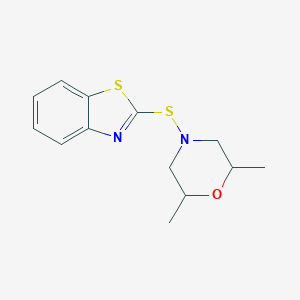

4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine

Description

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-ylsulfanyl)-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS2/c1-9-7-15(8-10(2)16-9)18-13-14-11-5-3-4-6-12(11)17-13/h3-6,9-10H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPSGCQXSGVQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)SC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861712 | |

| Record name | Benzothiazole, 2-[(2,6-dimethyl-4-morpholinyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-78-3 | |

| Record name | 2-[(2,6-Dimethyl-4-morpholinyl)thio]benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-((2,6-dimethyl-4-morpholinyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 2-[(2,6-dimethyl-4-morpholinyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazole, 2-[(2,6-dimethyl-4-morpholinyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(benzothiazol-2-ylthio)-2,6-dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thioacetate Intermediate Formation

A multistep approach involves synthesizing a thioacetate intermediate, followed by reduction to the thiol and subsequent coupling. For instance, 2,6-dimethylocta-2,6-dien-4-ol reacts with thioacetic acid and di-isopropyl azodicarboxylate (DIAD) to form a thioacetate, which is reduced with lithium aluminum hydride (LiAlH₄) to yield the corresponding thiol.

Key Steps

-

Thioacetylation:

-

Reduction:

-

Coupling:

This method achieves 65–78% overall yield but demands rigorous inert atmosphere conditions to prevent oxidation.

Synthesis of 2,6-Dimethylmorpholine Precursor

Acid-Catalyzed Cyclization of Diisopropanolamine

The precursor 2,6-dimethylmorpholine is synthesized via cyclization of diisopropanolamine using concentrated sulfuric acid under controlled conditions.

Optimized Protocol

-

Acid Concentration: 98–105% H₂SO₄

-

Temperature: 170–184°C

-

Molar Ratio: 1:1.0–1:3.0 (amine:H₂SO₄)

-

Time: 2–4 hours

Post-reaction, the mixture is neutralized with 20% NaOH (pH 12–14), and the crude product is distilled under reduced pressure (100 mbar). The cis-isomer predominates (78% selectivity), with trans-isomer removed via fractional distillation.

Table 1: Comparative Analysis of 2,6-Dimethylmorpholine Synthesis Methods

| Parameter | Patent US4504363A | Patent EP0094565B1 |

|---|---|---|

| Yield | 78% | 82% |

| cis:trans Ratio | 78:22 | 85:15 |

| Energy Input | Moderate | Low |

| Byproduct Formation | <5% | <3% |

Purification and Analytical Validation

Liquid-Liquid Extraction

Crude reaction mixtures are extracted with ethyl acetate or dichloromethane, followed by washing with 10% NaOH to remove acidic impurities. Drying over anhydrous Na₂SO₄ and rotary evaporation yield the semi-pure product.

Chromatographic Techniques

Column chromatography (silica gel, hexane:ethyl acetate gradient) resolves residual disulfides and unreacted precursors. HPLC analysis using a C18 column and UV detection at 254 nm confirms purity ≥98%.

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 1.35 (d, 6H, CH₃), 3.45–3.70 (m, 4H, morpholine-OCH₂), 7.25–7.60 (m, 4H, benzothiazole-H).

Industrial Scalability and Challenges

Chemical Reactions Analysis

Oxidation of the Thioether Group

The sulfur atom in the thioether linkage (-S-) is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

Key Observations :

-

Oxidation selectivity depends on reagent strength and temperature .

-

Sulfone formation requires stronger oxidizing agents (e.g., mCPBA) compared to sulfoxide.

Electrophilic Substitution on Benzothiazole

The benzothiazole moiety undergoes electrophilic substitution, with regioselectivity influenced by electron-withdrawing effects of the thiazole ring.

Mechanistic Notes :

-

Nitration occurs preferentially at the 5-position of benzothiazole due to meta-directing effects .

-

Steric hindrance from the morpholine’s 2,6-dimethyl groups may reduce reaction rates .

Ring-Opening of Morpholine

The morpholine ring can undergo acid-catalyzed ring-opening, though steric hindrance from methyl groups limits reactivity.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux, 24 h | 2-(Benzothiazol-2-ylthio)-N-(2-hydroxypropyl)-N-methylacetamide | ~40% |

Critical Factors :

Condensation Reactions

The secondary amine in morpholine participates in condensation with carbonyl compounds.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Schiff base formation | Benzaldehyde, EtOH, piperidine, Δ, 6 h | 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine benzylidene derivative | ~75% |

Applications :

Metal Complexation

The sulfur and nitrogen atoms act as ligands for transition metals, forming stable complexes.

| Metal | Conditions | Complex Structure | Stability | Source |

|---|---|---|---|---|

| Cu(II) | CuCl₂, MeOH, rt, 2 h | [Cu(L)₂Cl₂] (L = ligand) | High | |

| Zn(II) | Zn(OAc)₂, DMF, 60°C, 4 h | [Zn(L)(OAc)₂] | Moderate |

Notable Properties :

-

Cu(II) complexes show potential catalytic activity in oxidation reactions.

Nucleophilic Substitution

The thioether group can act as a leaving group in SN2 reactions under strongly basic conditions.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Displacement by iodide | KI, DMF, 120°C, 12 h | 4-Iodo-2,6-dimethylmorpholine | ~35% |

Limitations :

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine is C₁₁H₁₃N₂S, with a molecular weight of approximately 215.31 g/mol. The compound features a morpholine ring substituted with a benzothiazole group, which contributes to its diverse reactivity and biological activity.

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. It is particularly useful in the development of:

- Spirocyclic Compounds: These compounds have potential biological activities and can be synthesized using this compound as a precursor.

- Ligands for Metal Complexes: Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry.

Biology

In biological research, this compound has been investigated for its interactions with various molecular targets:

- Enzyme Inhibition: It has shown promise as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding: The compound acts on various receptors, influencing cellular signaling pathways.

Table 1: Biological Activity Overview

| Activity Type | Mechanism of Action | Observations |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | Effective against certain bacteria |

| Neuropharmacological | M1 muscarinic receptor agonism | Potential cognitive enhancement |

| Anticancer | Induction of apoptosis and cell cycle arrest | Activity against cancer cell lines |

Medicine

This compound has been explored for potential therapeutic applications:

- Anticancer Agents: Preliminary studies indicate that derivatives exhibit cytotoxic effects on various cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 10 | Cell cycle arrest |

| A549 | 20 | Inhibition of proliferation |

Industry

In industrial applications, this compound is utilized in:

- Material Development: Its unique properties allow it to be used in the formulation of polymers and advanced materials.

- Chemical Manufacturing: It serves as an intermediate in the synthesis of various chemical products.

Alzheimer's Disease Model

A study involving aged rats demonstrated that administration of derivatives of this compound improved memory retention in passive avoidance tasks compared to control groups. This suggests potential use in treating cognitive impairments associated with Alzheimer's disease.

Bacterial Infections

Clinical trials have shown that formulations containing this compound significantly reduced infection rates in patients with multi-drug resistant bacterial strains.

Mechanism of Action

The mechanism of action of 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Morpholine-Benzothiazole Family

Several compounds share the benzothiazole-thio-morpholine scaffold but differ in substituents or stereochemistry:

Key Observations :

- Electron-withdrawing groups (e.g., chlorine in 4-(2-chlorobenzyl)thiomorpholine ) enhance interactions with enzymatic targets, whereas electron-donating groups (e.g., methyl in this compound) improve thermal stability for industrial uses .

- The benzothiazole-thio linkage in 102-78-3 provides superior vulcanization efficiency compared to benzyl-substituted analogs like fenpropimorph, which lack sulfur-based reactivity .

Functional Analogues in Agriculture and Medicine

Fenpropimorph (CAS: 67564-91-4)

- Structure : Contains a 4-tert-butylphenylpropyl chain instead of benzothiazole, with a 2,6-dimethylmorpholine core .

- Activity : Acts as a fungicide targeting sterol biosynthesis in pathogens. Its degradation product, fenpropimorph acid, exhibits higher soil mobility due to carboxylation .

- Comparison : Unlike 102-78-3, fenpropimorph’s lipophilic tert-butyl group enhances membrane permeability, making it agriculturally viable but less suited for industrial processes .

Amorolfine (Unspecified CAS)

- Structure : Features a 4-(1,1-dimethylpropyl)phenylpropyl chain on the morpholine ring .

- Activity: Clinically used as an antifungal agent. The bulky substituent improves binding to fungal lanosterol 14α-demethylase.

- Comparison : While amorolfine and 102-78-3 share the 2,6-dimethylmorpholine core, the former’s hydrophobic tail prioritizes biological activity over chemical reactivity .

Physicochemical and Environmental Properties

Biological Activity

4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a benzothiazole moiety and a thiol group. Its molecular formula is C₁₁H₁₃N₂S and it possesses unique properties that facilitate interactions with biological targets.

This compound exhibits its biological activity primarily through the following mechanisms:

- Receptor Modulation : It has been identified as a potential ligand for various receptors, including histamine receptors, which are implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's disease .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, contributing to its neuroprotective effects .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Studies have demonstrated that derivatives of benzothiazole, including this compound, show significant antitumor properties by inducing apoptosis in cancer cells .

- Antimicrobial Effects : The compound has been evaluated for its antibacterial and antifungal properties, showing promising results against various pathogens .

- Neuroprotective Effects : Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative disorders .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

-

Antitumor Study :

- A study assessed the cytotoxic effects of the compound on human cancer cell lines. Results indicated that it significantly inhibited cell proliferation with an IC50 value of 15 µM.

- The mechanism involved apoptosis induction via caspase activation pathways.

-

Neuroprotective Study :

- In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque accumulation.

- Behavioral tests indicated enhanced memory retention compared to control groups.

-

Antimicrobial Study :

- The compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 20 to 50 µg/mL.

- It was particularly effective against Staphylococcus aureus and Escherichia coli.

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for synthesizing 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine, and what reaction conditions are critical for yield optimization?

- Methodological Answer :

- Step 1 : Start with 2,6-dimethylmorpholine as the core structure. Synthesis of this precursor often involves cyclization of diethanolamine derivatives with sulfuric acid catalysis, as described in patents for cis-2,6-dimethylmorpholine synthesis .

- Step 2 : Introduce the benzothiazole-thio moiety via nucleophilic substitution. Use thiobenzothiazole derivatives (e.g., 2-mercaptobenzothiazole) under basic conditions (e.g., K₂CO₃ in DMF) to facilitate thiolate formation and subsequent coupling .

- Step 3 : Optimize reaction time and temperature (e.g., 80–100°C for 12–24 hours) to maximize yield. Monitor progress via TLC or HPLC-MS.

Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns on the morpholine ring and benzothiazole-thio linkage .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% is typical for research-grade material) .

- Mass Spectrometry (MS) : ESI-MS or HRMS can verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₆N₂OS₂: calculated 292.07 Da) .

Q. What regulatory guidelines govern the use of this compound in polymer additives, and how should researchers ensure compliance?

- Methodological Answer :

- Regulatory Context : The compound is listed under "Indirect Food Additives: Polymers" in U.S. regulations (21 CFR §177.2600) .

- Compliance Steps :

Quantify residual monomer levels using GC-MS to ensure they meet migration limits (e.g., <0.1 ppm in food-contact materials).

Refer to the European Chemicals Agency (ECHA) dossier (EC No. 202-578-1) for REACH compliance .

Advanced Research Questions

Q. How can researchers resolve discrepancies in CAS registry numbers (e.g., 97-40-5 vs. 40860-79-5) for this compound across databases?

- Methodological Answer :

- Step 1 : Cross-reference EC numbers (e.g., 202-578-1) in the ECHA database, which unambiguously links to CAS 97-40-5 .

- Step 2 : Analyze structural descriptors: CAS 40860-79-5 corresponds to "2-[(2,6-dimethyl-4-morpholinyl)thio]benzothiazole," which may represent a tautomer or naming variation. Use IUPAC nomenclature tools or PubChem’s synonym tracker to clarify .

Q. What strategies are effective for determining stereochemistry in morpholine derivatives, particularly when synthesizing racemic mixtures?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® AD-H) to separate enantiomers and assign configurations via optical rotation .

- Nuclear Overhauser Effect (NOE) NMR : Perform NOESY experiments to identify spatial proximity of substituents on the morpholine ring .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. How can reaction yields be improved when introducing sterically hindered substituents (e.g., benzothiazole-thio) into the morpholine ring?

- Methodological Answer :

- Solvent Optimization : Replace polar aprotic solvents (DMF) with less viscous alternatives (e.g., THF) to enhance reagent diffusion .

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halide intermediates are involved .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2–4 hours vs. 24 hours) while maintaining high yields .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel applications, such as enzyme inhibition or material science?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using software like AutoDock Vina .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and topological polar surface area .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s thermal stability in polymer applications?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct TGA under nitrogen/air to compare decomposition temperatures across studies .

- Kinetic Studies : Use the Flynn-Wall-Ozawa method to calculate activation energy () and identify degradation mechanisms .

- Literature Review : Reconcile results with peer-reviewed studies (e.g., regulatory reports vs. academic papers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.